(E)-3-cyclopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

(E)-3-Cyclopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide (CAS 306302-48-7) is a member of the pyrazole-5-carbohydrazide hydrazone class, bearing a cyclopropyl substituent at the pyrazole 3-position and a (E)-configured pyridin-4-ylmethylene hydrazone moiety. Its molecular formula is C13H13N5O with a molecular weight of 255.28 g/mol.

Molecular Formula C13H13N5O
Molecular Weight 255.281
CAS No. 306302-48-7
Cat. No. B2896960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-cyclopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide
CAS306302-48-7
Molecular FormulaC13H13N5O
Molecular Weight255.281
Structural Identifiers
SMILESC1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=NC=C3
InChIInChI=1S/C13H13N5O/c19-13(12-7-11(16-17-12)10-1-2-10)18-15-8-9-3-5-14-6-4-9/h3-8,10H,1-2H2,(H,16,17)(H,18,19)/b15-8+
InChIKeyDPSVMYOPSWDRNS-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-Cyclopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide (CAS 306302-48-7): Structural Identity and Research-Grade Specifications


(E)-3-Cyclopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide (CAS 306302-48-7) is a member of the pyrazole-5-carbohydrazide hydrazone class, bearing a cyclopropyl substituent at the pyrazole 3-position and a (E)-configured pyridin-4-ylmethylene hydrazone moiety . Its molecular formula is C13H13N5O with a molecular weight of 255.28 g/mol [1]. The compound is primarily available as a research chemical with typical purity of 95% and is structurally verified by 1H NMR spectroscopy [2]. It belongs to a scaffold family that has attracted attention in kinase inhibitor discovery, particularly in c-Jun N-terminal kinase (JNK) modulation programs [3].

Why Generic Substitution Fails for (E)-3-Cyclopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide: Structural Determinants That Cannot Be Interchanged


Within the pyrazole-5-carbohydrazide hydrazone series, even minor structural alterations produce substantial changes in biological target engagement. The three critical differentiation nodes are: (a) the C3 substituent on the pyrazole ring, where the cyclopropyl group provides unique conformational constraint and steric profile distinct from isopropyl, phenyl, or heteroaryl analogs [1]; (b) the (E)-geometric configuration of the hydrazone bond, which determines molecular planarity and hydrogen-bonding presentation ; and (c) the position of the pyridyl nitrogen (4-pyridinyl vs. 2-pyridinyl vs. 3-pyridinyl), which dictates metal-coordination geometry and kinase hinge-binding compatibility [1][2]. These structural features are not interchangeable without altering pharmacological profile, as demonstrated across multiple pyrazole-5-carbohydrazide structure-activity relationship (SAR) studies [3].

Quantitative Differentiation Evidence for (E)-3-Cyclopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide Against Closest Analogs


Cyclopropyl vs. Isopropyl C3-Substitution: Conformational Constraint and Predicted Physicochemical Differentiation

The cyclopropyl group at the pyrazole C3 position introduces a conformationally constrained sp2-like character with restricted bond rotation, contrasting with the freely rotating isopropyl analog (E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide (CAS 1310109-83-1). Computational analysis of the parent scaffold 3-cyclopropyl-1H-pyrazole-5-carbohydrazide (CAS 395653-63-1) predicts an XLogP3 of -0.30, indicating higher polarity compared to isopropyl-substituted analogs, which is expected to translate to differential membrane permeability and solubility profiles . In kinase inhibitor programs, cyclopropyl substitution at pyrazole C3 has been associated with improved JNK binding due to optimal filling of a hydrophobic pocket that is inaccessible to larger or more flexible substituents [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Pyridin-4-yl vs. Pyridin-2-yl Hydrazone Substitution: Differential Kinase Hinge-Binding Geometry

The 4-pyridinylmethylene hydrazone isomer (target compound) positions the pyridyl nitrogen para to the methylene linker, creating a linear hydrogen-bond acceptor vector distinct from the ortho-substituted 3-cyclopropyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide (2-pyridinyl isomer). This regioisomeric difference is critical: in pyrazole-carbohydrazide pharmacophores, the 4-pyridinyl configuration has been associated with ATP-competitive kinase inhibition through a bidentate hinge-binding motif, whereas the 2-pyridinyl isomer may favor chelation or alternative binding modes [1]. The 4-pyridinyl isomer is thus the preferred starting point for JNK2/JNK3 inhibitor development programs [1].

Kinase Inhibition JNK Pharmacology Ligand Design

Spectroscopic Structure Confirmation: 1H NMR Identity Verification for Procurement Quality Assurance

The target compound has a verified 1H NMR spectrum in the Wiley KnowItAll spectral database (SpectraBase Compound ID CIB9kqj6hWA), providing a reference standard for identity confirmation upon procurement [1]. The InChIKey DPSVMYOPSWDRNS-OVCLIPMQSA-N uniquely identifies the (E)-stereoisomer. The compound is registered in ChemSpider (CSID 4493930) with verified IUPAC nomenclature and structural identifiers . Unlike many research chemicals in this series, the availability of a commercial reference NMR spectrum enables unambiguous batch-to-batch identity verification, reducing the risk of receiving the incorrect regioisomer (e.g., 2-pyridinyl or 3-pyridinyl variants) or geometric isomer.

Analytical Chemistry Quality Control Structural Verification

Class-Level Anticancer Activity: Pyrazole-5-Carbohydrazide Hydrazones as Apoptosis Inducers in A549 Lung Cancer Cells

Pyrazole-5-carbohydrazide hydrazone derivatives, the class to which the target compound belongs, have demonstrated reproducible growth inhibitory activity against A549 non-small cell lung cancer (NSCLC) cells. In a systematic SAR study by Zheng et al. (2009), a series of 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives all showed inhibitory effects on A549 cell growth, with the most potent analog (compound 3e) inducing apoptosis [1]. The target compound incorporates the same pharmacophoric core — pyrazole-5-carbohydrazide hydrazone — but with a cyclopropyl group at C3 and a pyridin-4-ylmethylene hydrazone, structural features that the SAR literature identifies as favorable for target engagement [2]. While direct IC50 data for this specific compound against A549 cells are not yet published, the class-level evidence supports its suitability as a starting scaffold for anticancer SAR programs.

Cancer Biology Apoptosis Induction Non-Small Cell Lung Cancer

JNK Kinase Inhibitor Scaffold: Patent-Based Evidence for Pyrazole-Carbohydrazide Pharmacophore in JNK2/JNK3 Modulation

The pyrazole-carbohydrazide scaffold is explicitly claimed in US Patent 7,429,609 (and related filings) as a core structure for compounds with excellent JNK (c-Jun N-terminal kinase) inhibitory activity [1]. The patent describes compounds of formula (I) wherein the pyrazole ring bears various substituents including heteroaryl hydrazone moieties analogous to the pyridin-4-ylmethylene group present in the target compound. JNK3, in particular, is predominantly expressed in the brain and has been implicated in neurodegenerative disorders, making JNK3-selective inhibitors of high therapeutic interest [2]. The target compound, with its cyclopropyl-pyrazole core and 4-pyridinyl hydrazone, represents a scaffold congruent with the pharmacophoric requirements outlined in the JNK inhibitor patent landscape, positioning it as a relevant chemical probe for JNK pathway interrogation.

Kinase Drug Discovery JNK Signaling Neurodegeneration

Optimal Research and Procurement Application Scenarios for (E)-3-Cyclopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide


JNK2/JNK3 Kinase Inhibitor Lead Generation and SAR Expansion

The target compound is structurally aligned with the pyrazole-carbohydrazide pharmacophore claimed in US Patent 7,429,609 for JNK inhibition [1]. Its cyclopropyl-pyrazole core with a 4-pyridinylmethylene hydrazone makes it a suitable starting scaffold for medicinal chemistry teams developing novel JNK2- or JNK3-selective inhibitors. The compound can serve as a reference point for synthesizing analog libraries exploring C3-substituent variations (cyclopropyl vs. other small rings), hydrazone substitutions (different heteroaryl aldehydes), and stereochemical optimization around the (E)-configuration. Procurement of this specific regioisomer (4-pyridinyl rather than 2- or 3-pyridinyl) is essential, as the pyridyl nitrogen position directly affects hinge-binding geometry in ATP-competitive kinase inhibitors [1].

Non-Small Cell Lung Cancer (A549) Apoptosis Screening and Autophagy Modulation Studies

Given the established activity of pyrazole-5-carbohydrazide hydrazone derivatives against A549 NSCLC cells [2][3], the target compound is suitable for inclusion in focused screening libraries aimed at identifying novel apoptosis or autophagy inducers. The cyclopropyl substituent at C3 distinguishes this compound from the aryl-substituted analogs that dominate the published A549 literature, potentially revealing new SAR trends. Researchers investigating the interplay between apoptosis and autophagy in lung cancer models can use this compound as a structurally novel probe alongside published reference compounds such as compound 3e (Zheng et al., 2009) [3].

Analytical Reference Standard for Hydrazone (E/Z) Stereochemical Quality Control

The target compound's verified 1H NMR spectrum in the SpectraBase database (Compound ID CIB9kqj6hWA) [4], combined with its unambiguous InChIKey (DPSVMYOPSWDRNS-OVCLIPMQSA-N) and ChemSpider registration, make it suitable as an analytical reference standard for laboratories synthesizing or characterizing pyrazole-hydrazone libraries. The availability of reference spectral data enables reliable differentiation from the corresponding (Z)-isomer and from regioisomeric contaminants (2-pyridinyl or 3-pyridinyl variants), which is critical for maintaining chemical integrity in biological assay datasets.

Computational Chemistry and Molecular Docking Studies of Kinase-Ligand Interactions

With its well-defined stereochemistry, moderate molecular weight (255.28 g/mol), and the presence of multiple hydrogen-bond donor/acceptor sites (2 HBD, 5 HBA based on the hydrazide and pyridyl functionalities) , the compound is well-suited for computational docking studies targeting kinase ATP-binding pockets. The cyclopropyl group provides a useful probe for assessing hydrophobic pocket tolerance in silico, while the 4-pyridinyl nitrogen serves as a predictable hinge-binding anchor point. These features enable the compound to function as a computational reference ligand for virtual screening campaigns targeting JNK or related MAP kinases.

Quote Request

Request a Quote for (E)-3-cyclopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.